molecular formula C21H29N7O6 B2860774 8-((2-(diethylamino)ethyl)amino)-7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 377048-70-9

8-((2-(diethylamino)ethyl)amino)-7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2860774
CAS RN: 377048-70-9
M. Wt: 475.506
InChI Key: BOYJURIVTWLJIU-UHFFFAOYSA-N
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Description

8-((2-(diethylamino)ethyl)amino)-7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H29N7O6 and its molecular weight is 475.506. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Cardiovascular Activity

Compounds structurally related to the query have been synthesized and tested for their cardiovascular activity, including electrocardiographic, antiarrhythmic, and hypotensive activity. For example, derivatives of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones have shown significant prophylactic antiarrhythmic activity in experimentally induced arrhythmias and hypotensive activity in specific analogues (Chłoń-Rzepa et al., 2004).

Synthesis and Characterization of Heterocyclic Compounds

Research has also focused on the synthesis and characterization of heterocyclic compounds for various applications, including medicinal chemistry. This includes the development of compounds through intramolecular alkylation processes and their potential biological activities (Simo et al., 1998).

Fluorescence Properties and Chemical Interactions

Further studies have explored the fluorescence properties and chemical interactions of purine derivatives, leading to potential applications in biochemical assays and materials science. This includes investigations into the photophysical properties of compounds and their interactions with other chemical entities (Padalkar et al., 2015).

Molecular Recognition and Binding Studies

There's also interest in molecular recognition and binding studies, particularly involving base pairing and interactions with biological molecules such as nucleotides. Research in this area aims at understanding the complexation mechanisms of cytosine-based receptors with substrates like guanosine 5'-monophosphate (GMP), highlighting the compound's potential in biological and chemical sensing applications (Furuta et al., 1991).

properties

IUPAC Name

8-[2-(diethylamino)ethylamino]-7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N7O6/c1-4-26(5-2)11-10-22-20-23-18-17(19(30)24-21(31)25(18)3)27(20)12-15(29)13-34-16-8-6-14(7-9-16)28(32)33/h6-9,15,29H,4-5,10-13H2,1-3H3,(H,22,23)(H,24,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYJURIVTWLJIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=NC2=C(N1CC(COC3=CC=C(C=C3)[N+](=O)[O-])O)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N7O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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